molecular formula C4H6N2O B087142 3-Methyl-2-pyrazolin-5-one CAS No. 108-26-9

3-Methyl-2-pyrazolin-5-one

Cat. No. B087142
CAS RN: 108-26-9
M. Wt: 98.1 g/mol
InChI Key: NHLAPJMCARJFOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-2-pyrazolin-5-one derivatives has been achieved through various methods, including the catalyst-free syntheses of pyrazolo[3,4-b]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives. These syntheses involve cyclocondensation of 1,3-diketones, 3-methyl-1-phenyl-1H-pyrazole-5-amine, and arylglyoxals under catalyst-free conditions in H2O/EtOH at reflux, yielding good to high yields. The methodology offers mild reaction conditions, simplicity, and easy product isolation, contributing to the diversity of tricyclic derivatives with potential biological and pharmacological activities (Ezzati et al., 2017).

Scientific Research Applications

  • Synthesis and Antioxidant Activity : It serves as a core compound in synthesizing thiazolyl–pyrazolone derivatives with potential antioxidant activity, useful in medicinal chemistry (Gaffer et al., 2017).

  • Neuroprotective Agent : Known as edaravone, it is investigated for its neuroprotective and antioxidant properties against lipid peroxidation and brain damage, particularly in ischemic conditions (Watanabe et al., 2003).

  • Crystal and Molecular Structure Analysis : Its crystal structure has been determined, providing insights into the properties of pyrazolin-5-one compounds, relevant in material science and crystallography (Camp & Stewart, 1971).

  • Treatment of Hypoxic-Ischemic Encephalopathy : As a free radical scavenger, it shows promise in treating neonatal hypoxic-ischemic encephalopathy, highlighting its potential in pediatric neurology (Ikeda et al., 2002).

  • Green Chemistry Applications : Utilized in the green, solvent-free synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, it contributes to more environmentally friendly chemical synthesis processes (Al-Matar et al., 2010).

  • Neuroprotection in Parkinson's Disease : Edaravone demonstrates neuroprotective effects in a chronic rotenone rat model for Parkinson's disease, making it a potential therapeutic agent for neurodegenerative disorders (Xiong et al., 2011).

  • One-Electron Redox Reactions : The compound's derivatives, including antipyrine, have been studied for one-electron oxidation, contributing to understanding of their redox properties in molecular pharmacology (Jovanovic et al., 1985).

  • Metabolism in Drugs : Its derivatives, such as antipyrine, have been explored in metabolic studies across various species, including humans, revealing insights into drug metabolism (Hidetoshi et al., 1968).

  • Antinociceptive Effects : Novel trihalomethyl-substituted pyrazoline methyl esters, derived from the compound, exhibit antinociceptive effects, suggesting their use in developing new analgesics (Milano et al., 2008).

  • Protection Against Retinal Damage : As a radical scavenger, edaravone protects against retinal damage, underscoring its potential in ophthalmological treatments (Inokuchi et al., 2009).

  • Radiotracer Development : Its derivatives have been developed as radiotracers, offering potential applications in imaging free radicals in vivo (Sano et al., 2010).

  • Cardiovascular Disease Treatment : Edaravone's antioxidant actions make it a candidate for treating endothelial dysfunction in cardiovascular diseases (Higashi et al., 2006).

  • Chemical Reactions with Isocyanates : The reaction behavior of 3-substituted pyrazolin-5-ones with isocyanates has been studied, contributing to organic synthesis research (Mitsuhashi et al., 1982).

  • Peroxynitrite Scavenging : Edaravone scavenges peroxynitrite, suggesting its therapeutic function in conditions involving oxidative stress (Fujisawa & Yamamoto, 2016).

  • Cyanoethylation Studies : Its reaction with acrylonitrile and other activated double bond systems has been explored, important in the field of organic chemistry (Elnagdi & Ohta, 1973).

  • Anti-Diabetic Studies : Its hybrid molecules with benzimidazole show potential as anti-diabetic agents, indicating its versatility in pharmacology (Ibraheem et al., 2020).

  • Histochemical and Biochemical Evidence of Neuroprotection : MCI-186, a derivative, shows neuroprotective effects, reinforcing its potential in treating stroke and related neurodegenerative diseases (Wu et al., 2000).

  • Selective Methylation Studies : Research on the selective methylation of pyrazolin-5-ones with dimethyl sulfate contributes to the development of analgesics and antipyretics (Jursic & Bregant, 1989).

Safety And Hazards

3-Methyl-2-pyrazolin-5-one causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions for 3-Methyl-2-pyrazolin-5-one involve its potential use in the development of new bioactive materials with novel properties that may become alternative therapeutic agents . Its use as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS and to improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis has also been suggested .

properties

IUPAC Name

3-methyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLAPJMCARJFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051554
Record name 3-Methyl-5-pyrazolone
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-pyrazolin-5-one

CAS RN

108-26-9, 4344-87-0
Record name 3-Methyl-2-pyrazolin-5-one
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Record name 3-Methyl-5-pyrazolone
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Record name 3-Methyl-5-pyrazolone
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-
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Record name 3-Methyl-5-pyrazolone
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Record name 2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
601
Citations
HM Meshram, NS Kumar, JB Nanubolu, LC Rao… - Tetrahedron …, 2013 - Elsevier
… So we have conducted the reaction of 3-methyl-2-pyrazolin-5-one 1a (50 mmol) with 4-chloro-β-nitro styrene 2a (60 mmol) in 50 ml water with optimized condition. After complete …
Number of citations: 28 www.sciencedirect.com
C Dardonville, I Rozas, C Fernández-Castaño… - New Journal of …, 1998 - pubs.rsc.org
… The three tautomers for 1-phenyl-3-methyl-2-pyrazolin-5-one (4aÈc) were also computed at … over the three tautomers of 1-phenyl-3-methyl-2-pyrazolin-5-one (4a–c) and found that the …
Number of citations: 25 pubs.rsc.org
MS Mostafa, A El-Salam, M Nasser… - Journal of …, 2013 - hindawi.com
2-Oxo-2H-chromene-3-carbohydrazide derivatives 2a,b react with 2-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}-3-oxo-butyric acid ethyl esters 4a–c to give 3-methyl-1-[(2…
Number of citations: 2 www.hindawi.com
MN Elinson, RF Nasybullin, FV Ryzhkov… - Comptes Rendus …, 2014 - Elsevier
… active 3-methyl-2-pyrazolin-5-one fragment should combine … , malononitrile, and 3-methyl-2-pyrazolin-5-one in an … , malononitrile, and 3-methyl-2-pyrazolin-5-one, 2-amino-4-(5-…
Number of citations: 41 www.sciencedirect.com
Y Yamamoto, T Kuwahara, K Watanabe… - Redox …, 1996 - Taylor & Francis
… It has been reported that one electron oxidation of derivatives of 3-methyl-2-pyrazolin-5-one gave similar resonance structures.The reaction of MCI-186 radical with molecular oxygen, …
Number of citations: 194 www.tandfonline.com
MN Elinson, AS Dorofeev, FM Miloserdov, GI Nikishin - Molecular diversity, 2009 - Springer
… A solution of isatin (10mmol), 3-methyl-2-pyrazolin-5-one (10 mmol), malononitrile (0.66 g, 10 mmol), and sodium bromide (0.1 g, 1 mmol) in ethanol (20 mL) was electrolyzed in an …
Number of citations: 72 link.springer.com
AS Thakar, KK Singh, KT Joshi… - E-Journal of …, 2010 - downloads.hindawi.com
… -3-methyl-2-pyrazolin-5-one [AcPMP] and BzPMPAMPT is a Schiff base of 2-amino-4(4’-methylphenyl)-thiazole [AMPT] with 4-benzoyl-1-phenyl-3-methyl-2pyrazolin-5-one [BzPMP]. …
Number of citations: 18 downloads.hindawi.com
J Deruiter, DA Carter, WS Arledge… - Journal of heterocyclic …, 1987 - Wiley Online Library
The reactions of 4‐isopropylidene‐1‐aryl‐3‐methyl‐2‐pyrazolin‐5‐ones 4a‐d were investigated under a variety of conditions. In the presence of thiols or piperidine, 4a‐d failed to yield …
Number of citations: 34 onlinelibrary.wiley.com
FA Amer, AEH Haraash, MA Metwally - Zeitschrift für Naturforschung …, 1977 - degruyter.com
Treatment of 4-arylhydrazono-3-methyl-2-pyrazolin-5-ones (1 ae) with dimethylsulphate afforded the N-methyl derivatives (2a-e) which on treatment with phenylmagnesium bromide …
Number of citations: 1 www.degruyter.com
MN Elinson, RF Nasybullin, FV Ryzhkov… - Monatshefte für Chemie …, 2015 - Springer
… –1g, 3-methyl-2-pyrazolin-5-one, and malononitrile. Thus, in the present study we report our results on multicomponent transformation of aldehydes 1a–1g, 3-methyl-2-pyrazolin-5-one, …
Number of citations: 33 link.springer.com

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